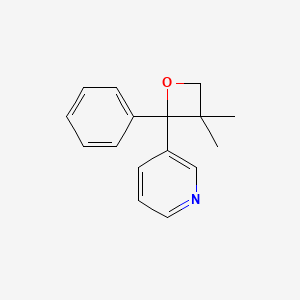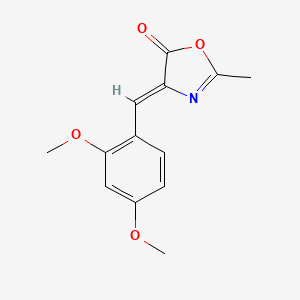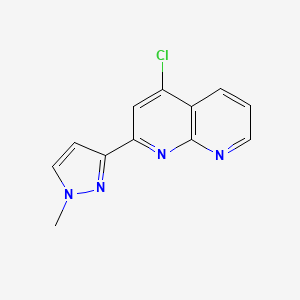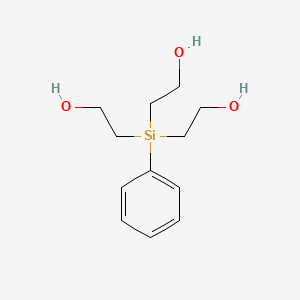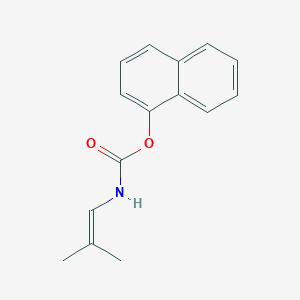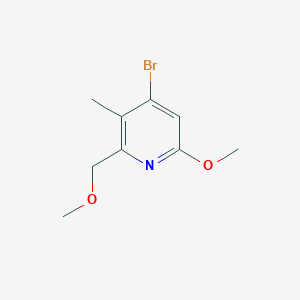
2-Amino-4-(1,1-dimethylbutyl)-6-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol is an organic compound with a complex structure that includes an amino group, a nitro group, and a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol typically involves multiple steps. One common method starts with the nitration of a suitable phenol derivative, followed by the introduction of the amino group through a substitution reaction. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Conditions for substitution reactions typically involve the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the reactants used.
科学的研究の応用
2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol involves its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds and other interactions with biological molecules, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-amino-4-methylphenol: Similar structure but lacks the nitro group.
4-nitrophenol: Contains the nitro group but lacks the amino group and the 2-methylpentan-2-yl substituent.
2-amino-6-nitrophenol: Similar structure but lacks the 2-methylpentan-2-yl substituent.
Uniqueness
2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol is unique due to the presence of both the amino and nitro groups, as well as the bulky 2-methylpentan-2-yl substituent. This combination of functional groups and structural features gives it distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H18N2O3 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol |
InChI |
InChI=1S/C12H18N2O3/c1-4-5-12(2,3)8-6-9(13)11(15)10(7-8)14(16)17/h6-7,15H,4-5,13H2,1-3H3 |
InChIキー |
OTGMZOJLXXCKBG-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride](/img/structure/B11868619.png)
![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868627.png)

